molecular formula C15H19NO3S B511556 Dimethyl[(4-propoxynaphthyl)sulfonyl]amine CAS No. 929493-00-5

Dimethyl[(4-propoxynaphthyl)sulfonyl]amine

Cat. No.: B511556
CAS No.: 929493-00-5
M. Wt: 293.4g/mol
InChI Key: SKVIPAQMPIUKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl[(4-propoxynaphthyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonyl group attached to a naphthyl ring, which is further substituted with a propoxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(4-propoxynaphthyl)sulfonyl]amine typically involves the reaction of 4-propoxynaphthalene with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with dimethylamine to yield the final product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(4-propoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl[(4-propoxynaphthyl)sulfonyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfone: Known for its anti-inflammatory properties.

    Sulfonylureas: Used as antidiabetic agents.

    Sulfonamides: A broad class of antibiotics.

Uniqueness

Dimethyl[(4-propoxynaphthyl)sulfonyl]amine stands out due to its unique structural features, such as the propoxy-substituted naphthyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

929493-00-5

Molecular Formula

C15H19NO3S

Molecular Weight

293.4g/mol

IUPAC Name

N,N-dimethyl-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C15H19NO3S/c1-4-11-19-14-9-10-15(20(17,18)16(2)3)13-8-6-5-7-12(13)14/h5-10H,4,11H2,1-3H3

InChI Key

SKVIPAQMPIUKNH-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C

Origin of Product

United States

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